molecular formula C6H13ClFN B1447320 4-Fluoroazepane hydrochloride CAS No. 1373502-66-9

4-Fluoroazepane hydrochloride

Cat. No. B1447320
CAS RN: 1373502-66-9
M. Wt: 153.62 g/mol
InChI Key: NSZYNGRVUZJGMO-UHFFFAOYSA-N
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Description

4-Fluoroazepane hydrochloride is a chemical compound with the CAS Number: 1373502-66-9 . It has a molecular weight of 153.63 and its IUPAC name is this compound . It is a light brown solid and is stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H12FN.ClH/c7-6-2-1-4-8-5-3-6;/h6,8H,1-5H2;1H . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a light brown solid . It has a molecular weight of 153.63 and is stored at room temperature .

Scientific Research Applications

Organofluorine Chemistry and Synthesis

The scientific research applications of 4-Fluoroazepane hydrochloride can be contextualized within the broader scope of organofluorine chemistry, which has evolved significantly since the early 1930s. Organofluorine compounds, including this compound, are known for their applications as refrigerants, foam expansion agents, aerosol propellants, and precision solvents. The synthesis of such compounds involves vital transformations like exchange (Swarts) fluorination, hydrodehalogenation, dehydrohalogenation, and additions (Kharasch or Prins), highlighting the compound's relevance in industrial manufacturing methods and organofluorine chemistry (Sicard & Baker, 2020).

Fluorinated Polymers and Materials

Fluorinated compounds, like this compound, contribute to the synthesis of fluoropolymers such as polytetrafluoroethylene (PTFE), which are integral in various industries. PTFE and its derivatives are known for their chemical inertness, hydrophobicity, excellent thermal stability, and low coefficient of friction. These properties make them suitable for a wide range of applications, including coatings, lubrication, pyrotechnics, and in industries like electronics, aerospace, and textiles. The synthesis of PTFE involves understanding the homopolymerization of tetrafluoroethylene and its relationship with the physicochemical properties of the material (Puts, Crouse, & Améduri, 2019).

Aqueous Fluoroalkylation

Fluorine-containing functionalities, such as those in this compound, are significant in the design of new pharmaceuticals, agrochemicals, and functional materials. The development of environment-friendly methods for incorporating fluorinated or fluoroalkylated groups into target molecules is of broad interest. Aqueous fluoroalkylation, including trifluoromethylation, difluoromethylation, and trifluoroethylation, represents a green chemistry approach. Water is used as a (co)solvent or reactant in these reactions, which are important for mild, environment-friendly, and efficient synthesis processes (Song et al., 2018).

Radiative Decay Engineering

The compound's fluorinated structure makes it potentially relevant in radiative decay engineering (RDE), a process that modifies the emission of fluorophores or chromophores by altering their radiative decay rates. This has applications in fluorescence spectroscopy, medical diagnostics, DNA sequencing, and genomics. RDE can increase the quantum yields of low quantum yield chromophores, decrease the lifetimes, and direct emission in specific directions. The interactions between the fluorophore dipole and free electrons in the metal, which are central to RDE, could be influenced by the fluorinated structure of compounds like this compound (Lakowicz, 2001).

Safety and Hazards

The safety information for 4-Fluoroazepane hydrochloride indicates that it has some hazards associated with it. It has been assigned the GHS07 pictogram . The hazard statements include H302, H315, and H319 , which correspond to harmful if swallowed, causes skin irritation, and causes serious eye irritation, respectively. The precautionary statements include measures to take in case of exposure and how to handle and store the compound safely .

properties

IUPAC Name

4-fluoroazepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FN.ClH/c7-6-2-1-4-8-5-3-6;/h6,8H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSZYNGRVUZJGMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCNC1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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